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Abstract
The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a privileged

scaffold in a multitude of clinically approved drugs. Its unique electronic properties, including its

ability to act as a hydrogen bond donor and acceptor, make it ideal for engaging with biological

targets such as the ATP-binding pocket of protein kinases.[1] Methyl 4-hydroxynicotinate
(M4HN) has emerged as a particularly valuable building block due to its trifunctional nature.

The presence of a methyl ester at the C3 position, a nucleophilic nitrogen at N1, and a

strategically placed hydroxyl group at the C4 position provides three distinct points for chemical

diversification. This guide provides a detailed technical overview of the core reactivity of M4HN

and offers field-proven protocols for its functionalization, empowering researchers, scientists,

and drug development professionals to leverage this versatile scaffold in the design and

synthesis of novel therapeutics.

Physicochemical Properties and Structural
Attributes
Methyl 4-hydroxynicotinate is a commercially available, stable solid. Its structure presents a

fascinating tautomeric equilibrium between the 4-hydroxypyridine form and the 4-pyridone form.

This equilibrium influences its reactivity, particularly at the pyridine nitrogen and the C4-oxygen.
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For synthetic planning, it is crucial to recognize that reactions can proceed from either tautomer

depending on the conditions.

Property Value Reference

CAS Number 67367-24-2 [2]

Molecular Formula C₇H₇NO₃ [3]

Molecular Weight 153.14 g/mol [3]

Canonical SMILES COC(=O)C1=C(C=CN=C1)O [4]

Appearance
White to light yellow

powder/crystal
[5]

Core Reactivity & Strategic Functionalization
The synthetic power of M4HN lies in its three orthogonal functional handles. A strategic

approach allows for the sequential or selective modification of the pyridine core to build

molecular complexity, making it an ideal starting point for library synthesis in drug discovery

campaigns.[6][7]
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Caption: Synthetic diversification pathways for Methyl 4-Hydroxynicotinate.

The C4-Hydroxyl: A Gateway to Cross-Coupling
The hydroxyl group at the C4 position is the most powerful handle for introducing molecular

diversity. In its native state, it is a poor leaving group. Therefore, the critical first step is its

conversion into a highly reactive electrophile, such as a chloride, bromide, or triflate. This

"activation" transforms the electron-rich pyridine into a substrate suitable for modern palladium-

catalyzed cross-coupling reactions.

Causality: The conversion to a halide like methyl 4-chloronicotinate is essential because the

carbon-halogen bond can readily participate in the oxidative addition step of the catalytic

cycle for reactions like Suzuki-Miyaura coupling.[8][9] This enables the formation of C-C
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bonds, which is fundamental for constructing the complex bi-aryl scaffolds often found in

kinase inhibitors.[1][10]

The N1-Nitrogen: Modulating Solubility and Potency
The pyridine nitrogen can be readily alkylated, typically under basic conditions with an alkyl

halide.[11] This modification serves several purposes in medicinal chemistry:

Modulating Physicochemical Properties: N-alkylation can be used to tune solubility and

lipophilicity.

Exploring Chemical Space: It introduces new vectors for interacting with the target protein.

Preventing Metabolism: In some cases, blocking this position can prevent N-oxidation, a

common metabolic pathway.

Expert Insight: The choice of base is critical in N-alkylation to avoid unwanted side reactions.

A non-nucleophilic, sterically hindered base is often preferred to prevent it from competing

with the pyridine nitrogen as the nucleophile.[11]

The C3-Ester: Amide Bond Formation
The methyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid.

This acid can then be coupled with a diverse range of amines using standard peptide coupling

reagents to form nicotinamide derivatives. This is a robust and widely used transformation for

late-stage diversification in drug discovery programs.

Detailed Application Protocols
The following protocols are designed to be self-validating and provide a clear, step-by-step

guide for the key transformations of M4HN.

Protocol 1: Activation of the C4-Hydroxyl Group to
Methyl 4-Chloronicotinate
This protocol describes the conversion of the C4-hydroxyl group into a chloride, a crucial

intermediate for subsequent cross-coupling reactions. The procedure is adapted from

established methods for converting hydroxypyridines to chloropyridines.[1][12]
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Materials:

Methyl 4-hydroxynicotinate (M4HN)

Phosphorus oxychloride (POCl₃)

Toluene (anhydrous)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Ethyl acetate (EtOAc)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Flame-dried round-bottom flask with reflux condenser and nitrogen inlet

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add

methyl 4-hydroxynicotinate (1.0 eq).

Solvent and Reagent Addition: Add anhydrous toluene (approx. 5 mL per 1 mmol of M4HN).

With vigorous stirring, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) via syringe at

room temperature.

Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Work-up: Cool the mixture to 0 °C in an ice bath. Very carefully and slowly, quench the

reaction by adding crushed ice, followed by the dropwise addition of saturated NaHCO₃

solution until the pH is ~7-8. Caution: This quenching is highly exothermic and releases HCl

gas.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x

volume of toluene).
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Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous

MgSO₄, filter, and concentrate under reduced pressure.

Purification: The crude product, methyl 4-chloronicotinate[13], can be purified by column

chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the

pure product.

Intermediate CAS Number Molecular Formula Molecular Weight

Methyl 4-

chloronicotinate
63592-85-8 C₇H₆ClNO₂ 171.58 g/mol

Methyl 4-

chloronicotinate HCl
1351479-18-9 C₇H₇Cl₂NO₂ 208.04 g/mol

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura
Coupling
This protocol details the use of methyl 4-chloronicotinate in a Suzuki-Miyaura cross-coupling

reaction to form a C-C bond at the C4 position. This is a cornerstone reaction for synthesizing

bi-aryl kinase inhibitors.[8][14]

Materials:

Methyl 4-chloronicotinate (1.0 eq)

Aryl- or heteroarylboronic acid (1.2 eq)

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

Triphenylphosphine (PPh₃) or other suitable ligand (0.04 eq)

Potassium carbonate (K₂CO₃) (2.0 eq)

1,4-Dioxane and Water (e.g., 4:1 mixture)

Flame-dried Schlenk flask with condenser and inert gas line
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Procedure:

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add methyl 4-chloronicotinate, the

boronic acid, K₂CO₃, Pd(OAc)₂, and the phosphine ligand.

Degassing: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen).

Repeat this cycle three times to ensure an oxygen-free environment.[14] The exclusion of

oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[14]

Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture

(1,4-dioxane/water) via syringe.

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction is

typically complete within 4-12 hours. Monitor by TLC or LC-MS.

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

Separate the organic layer.

Extraction: Extract the aqueous layer twice more with ethyl acetate.

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous

Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to afford the

desired C4-arylated nicotinate derivative.
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Parameter Condition/Reagent Rationale

Catalyst Pd(OAc)₂ / PPh₃

A common, effective, and

commercially available catalyst

system for Suzuki couplings.[8]

Base K₂CO₃ (aqueous)

Activates the boronic acid for

transmetalation and

neutralizes the acid produced.

[9]

Solvent Dioxane/Water

Solubilizes both the organic

and inorganic reagents to

facilitate the reaction.[14]

Atmosphere Inert (Ar or N₂)

Prevents oxidative degradation

of the active Pd(0) species and

phosphine ligands.[14]

Protocol 3: N-Alkylation of the Pyridine Ring
This protocol provides a general method for the alkylation of the pyridine nitrogen, adding

another point of diversity to the M4HN scaffold.[11][15]

Materials:

Methyl 4-hydroxynicotinate (1.0 eq)

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

N,N-Dimethylformamide (DMF, anhydrous)

Round-bottom flask with nitrogen inlet

Procedure:
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Reaction Setup: To a round-bottom flask, add methyl 4-hydroxynicotinate and the base

(K₂CO₃).

Solvent and Reagent: Add anhydrous DMF and stir to form a suspension. Add the alkyl

halide dropwise at room temperature.

Reaction: Stir the reaction mixture at room temperature (or heat gently to 40-50 °C if

necessary) for 12-24 hours. Monitor by TLC or LC-MS.

Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

Washing and Drying: Wash the combined organic extracts with water and brine, dry over

Na₂SO₄, filter, and concentrate.

Purification: Purify the residue by column chromatography to yield the N-alkylated product,

which may exist as the pyridone tautomer.

Application in Kinase Inhibitor Design
The functionalized scaffolds derived from M4HN are directly applicable to the synthesis of

potent kinase inhibitors. For example, a C4-arylated nicotinamide scaffold can effectively mimic

the hinge-binding motif of many Type I kinase inhibitors, which target the active "DFG-in"

conformation of the kinase.[1][10]
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Caption: Workflow from M4HN to a generic kinase inhibitor scaffold.
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The workflow above illustrates a common strategy. The C4-aryl group can be designed to

occupy the hydrophobic pocket of the ATP-binding site, while the nicotinamide portion forms

critical hydrogen bonds with the kinase "hinge" region. The R-group of the amide provides a

final diversification point to enhance potency, selectivity, and pharmacokinetic properties.[1]

Conclusion
Methyl 4-hydroxynicotinate is a cost-effective and exceptionally versatile building block for

medicinal chemistry. Its trifunctional nature allows for the systematic and logical construction of

complex molecular architectures. By following robust protocols to first activate the C4-hydroxyl

group for cross-coupling and subsequently modify the N1 and C3 positions, drug discovery

teams can rapidly generate diverse libraries of novel compounds, particularly in the highly

competitive and therapeutically important field of kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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